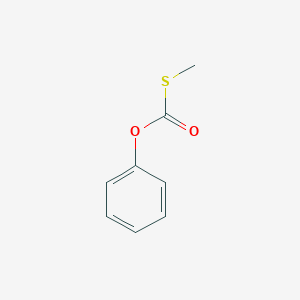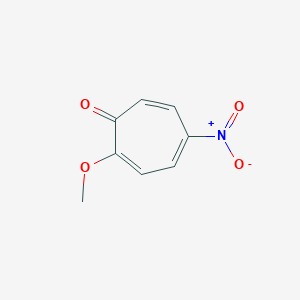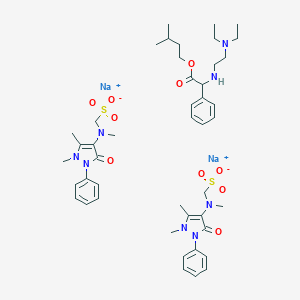
Avafortan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avafortan is a chemical compound that has garnered significant attention in the scientific community for its potential applications in various fields. It is a synthetic molecule that has been synthesized through a unique method and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Avafortan is not fully understood. However, it is believed to work by inhibiting the growth and replication of cells. It has also been found to have an effect on the immune system, leading to increased immunity against certain diseases.
Efectos Bioquímicos Y Fisiológicos
Avafortan has several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the central nervous system, leading to increased cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Avafortan in lab experiments is its wide range of potential applications. It has been found to have antimicrobial, antiviral, and anticancer properties, making it a valuable compound for research in these areas. Additionally, Avafortan has been found to have potential applications in the field of neurology, making it a valuable compound for research in this area as well.
However, there are also limitations to using Avafortan in lab experiments. One of the limitations is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of Avafortan is not fully understood, which can make it difficult to design experiments that accurately measure its effects.
Direcciones Futuras
There are several future directions for research on Avafortan. One area of research is the potential use of Avafortan in drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of Avafortan. Finally, research is needed to explore the potential applications of Avafortan in the field of neurology.
Conclusion:
In conclusion, Avafortan is a synthetic molecule that has several potential applications in scientific research. Its unique synthesis method and wide range of potential applications make it a valuable compound for research in various fields. Further research is needed to fully understand the mechanism of action of Avafortan and explore its potential applications in drug delivery systems and neurology.
Métodos De Síntesis
The synthesis of Avafortan is a complex process that involves several steps. It is synthesized using a unique method that involves the reaction of two different chemical compounds. The first compound is a cyclic ketone, while the second compound is a primary amine. The reaction between these two compounds results in the formation of Avafortan.
Aplicaciones Científicas De Investigación
Avafortan has several potential applications in scientific research. It has been found to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in drug delivery systems. Additionally, Avafortan has been found to have potential applications in the field of neurology.
Propiedades
Número CAS |
13987-03-6 |
|---|---|
Nombre del producto |
Avafortan |
Fórmula molecular |
C45H64N8Na2O10S2 |
Peso molecular |
987.2 g/mol |
Nombre IUPAC |
disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate |
InChI |
InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2 |
Clave InChI |
BDLIUDMKOFUDEO-UHFFFAOYSA-L |
SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Sinónimos |
Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
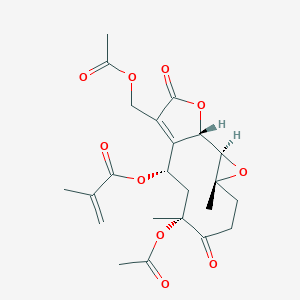
![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
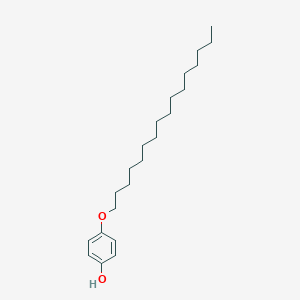



![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
